3-(4-methoxyphenyl)-7-methyl-7-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione
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Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
1,2,4-Triazoles can be synthesized using various methods. One common method involves the reaction of isothiocyanates with hydrazides . Other methods include the reaction of 1,3,4-oxadiazoles with hydrazine, thermal cyclization of acylated thiosemicarbazides, or the reaction between carboxylic acids with hydrazinecarbothiohydrazides .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions due to their unique structure. For example, they can participate in hydrogen-bonding and dipole interactions with biological receptors .Mechanism of Action
Target of Action
Similar compounds have shown promising activity against cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to interact with various enzymes and receptors in the biological system . This interaction could lead to changes in cellular processes, potentially contributing to its anticancer activity .
Biochemical Pathways
Similar compounds have been shown to inhibit the production of nitric oxide (no) and tumor necrosis factor-α (tnf-α) in certain cell lines , suggesting that this compound may also affect these pathways.
Pharmacokinetics
The structural backbones of similar compounds often allow for biological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
They have also exhibited promising activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-methyl-7-phenyl-6,7a-dihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5-dithione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c1-18(12-6-4-3-5-7-12)15-19-16(24)21(22(15)17(25)20-18)13-8-10-14(23-2)11-9-13/h3-11,15H,1-2H3,(H,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVXBEFYZHTMSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2NC(=S)N(N2C(=S)N1)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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